An In-depth Technical Guide to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Chlorothiazide)
An In-depth Technical Guide to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Chlorothiazide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as chlorothiazide. Chlorothiazide is a foundational member of the thiazide class of diuretics, widely utilized in the management of hypertension and edema. This document details its physicochemical characteristics, synthesis, mechanism of action, and structure-activity relationships. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key analytical procedures are provided, and complex biological and chemical processes are illustrated using logical diagrams.
Physicochemical Properties
Chlorothiazide is a white or practically white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClN₃O₄S₂ | [1] |
| Molecular Weight | 295.72 g/mol | [1] |
| Melting Point | 342.5-343 °C (decomposes) | [1] |
| pKa | 6.7, 9.5 | |
| Solubility | ||
| - Water | Very slightly soluble | |
| - Dilute NaOH | Readily soluble | |
| - Urine (pH 7) | ~150 mg/100 mL | |
| LogP (Octanol-Water) | -0.2 | [1] |
Synthesis
The synthesis of chlorothiazide typically proceeds from 3-chloroaniline through a multi-step process involving chlorosulfonation, amination, and cyclization.
Experimental Protocol: Synthesis of Chlorothiazide
Materials:
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3-chloroaniline
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Chlorosulfonic acid
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Ammonia
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Formic acid
Procedure:
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Chlorosulfonation: 3-chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two chlorosulfonyl groups onto the benzene ring, yielding 5-chloro-2,4-disulfamoyl aniline.
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Amination: The resulting 5-chloro-2,4-disulfamoyl aniline is then treated with ammonia. This step converts the chlorosulfonyl groups into sulfonamide groups, forming 5-chloro-2,4-disulfonamidoaniline.
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Cyclization: The intermediate is subsequently heated with formic acid. This final step facilitates the cyclization of the molecule to form the benzothiadiazine ring structure of chlorothiazide.
Mechanism of Action
Chlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.
This inhibition leads to a decrease in the reabsorption of sodium and chloride ions from the tubular fluid into the blood. The increased concentration of these ions in the tubular fluid osmotically retains water, leading to increased urine output (diuresis). The reduction in plasma volume contributes to the antihypertensive effect.
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point of chlorothiazide is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.
Apparatus:
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Melting point apparatus
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Capillary tubes
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Thermometer calibrated against USP reference standards
Procedure:
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A small amount of finely powdered chlorothiazide is introduced into a capillary tube, which is sealed at one end.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate, typically 1 °C/min, near the expected melting point.
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The temperature range is recorded from the point at which the substance begins to melt to the point at which it is completely liquefied. For chlorothiazide, decomposition is observed at its melting point.
pKa Determination
The acid dissociation constants (pKa) of chlorothiazide can be determined by potentiometric titration.
Apparatus:
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Potentiometer with a glass and reference electrode
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Burette
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Stirrer
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Constant temperature bath
Procedure:
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A known concentration of chlorothiazide is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent to ensure solubility).
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The solution is maintained at a constant temperature (e.g., 25 °C).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is measured after each addition of the titrant.
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A titration curve is constructed by plotting the pH versus the volume of titrant added.
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The pKa values are determined from the inflection points of the titration curve.
Solubility Determination
The solubility of chlorothiazide can be determined using the flask-shake method.
Apparatus:
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Conical flasks
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Mechanical shaker or orbital incubator
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Analytical balance
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Filtration apparatus (e.g., syringe filters)
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Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
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An excess amount of chlorothiazide is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a conical flask.
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The flasks are sealed and agitated in a mechanical shaker or incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The resulting suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
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The concentration of chlorothiazide in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC.
Structure-Activity Relationship (SAR)
The diuretic and antihypertensive activity of chlorothiazide and related benzothiadiazine derivatives is highly dependent on their chemical structure.
Key SAR points include:
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Position 6: An electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF₃) group, is essential for diuretic activity.
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Position 7: An unsubstituted sulfonamide (-SO₂NH₂) group is critical for its diuretic effect.
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3,4-Double Bond: Saturation of the double bond between positions 3 and 4 of the benzothiadiazine ring, as seen in hydrochlorothiazide, significantly increases diuretic potency.
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Position 2: Alkylation of the nitrogen at position 2 can increase the duration of action.
Conclusion
7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (chlorothiazide) remains a cornerstone in the therapeutic management of hypertension and edema. Its well-characterized physicochemical properties, established synthetic route, and understood mechanism of action make it a subject of continued interest in medicinal chemistry and pharmacology. The structure-activity relationships of the benzothiadiazine scaffold have guided the development of numerous other diuretic agents. This technical guide serves as a comprehensive resource for professionals in the fields of pharmaceutical research and development.
